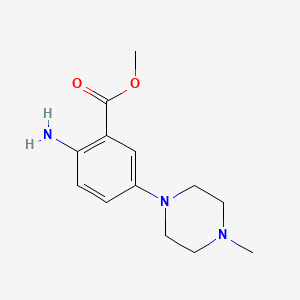

Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate

Description

Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate (CAS 1292464-25-5) is a benzoate ester derivative featuring an amino group at the 2-position and a 4-methylpiperazinyl substituent at the 5-position of the benzene ring. The 4-methylpiperazine moiety enhances solubility in aqueous environments via hydrogen bonding and may influence receptor binding, while the methyl ester group contributes to lipophilicity, affecting membrane permeability . Its synthesis, as described in , involves multi-step procedures, including cyclopropane derivatives and piperazine functionalization, yielding the final product as a light yellow oil with moderate yields (31%) .

Properties

IUPAC Name |

methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)10-3-4-12(14)11(9-10)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUKZKVYODGUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The substitution reaction requires polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state. Potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) is employed as a base to deprotonate the piperazine, enhancing its nucleophilicity. Elevated temperatures (80–120°C) are often necessary to achieve reasonable reaction rates. For example, a yield of 78% was reported using DMF at 100°C for 24 hours.

Limitations and Competing Pathways

SNAr is highly dependent on the electron-withdrawing capacity of adjacent substituents. The amino group at position 2, being electron-donating, can deactivate the ring, necessitating harsh conditions. Competing side reactions, such as hydrolysis of the ester group or over-alkylation of the piperazine, are mitigated by controlling stoichiometry and reaction time.

Palladium-Catalyzed Coupling Approaches

Transition metal-catalyzed cross-coupling reactions offer a versatile route for installing the 4-methylpiperazine group. The Buchwald-Hartwig amination, in particular, enables the coupling of aryl halides with amines under palladium catalysis.

Catalytic System Design

A representative synthesis begins with methyl 2-amino-5-bromobenzoate, which undergoes coupling with 4-methylpiperazine using a palladium catalyst. A typical catalytic system includes Pd(OAc)2, Xantphos as a ligand, and cesium carbonate (Cs2CO3) as a base in toluene at 110°C. This method achieves yields up to 85% with minimal byproducts.

Ligand and Solvent Effects

Bidentate ligands like Xantphos improve catalyst stability and selectivity, while solvents such as toluene or 1,4-dioxane enhance reaction efficiency. The use of microwave irradiation has been explored to reduce reaction times from 24 hours to 2–4 hours without compromising yield.

Substrate Scope and Functional Group Tolerance

The palladium-catalyzed approach accommodates diverse aryl halides and amines, making it suitable for late-stage functionalization. However, the presence of the amino group at position 2 necessitates protection (e.g., as an acetyl or Boc derivative) to prevent undesired coordination with the catalyst.

Reduction of Nitro-Containing Precursors

Reductive methods are pivotal for introducing amino groups post-functionalization. A common strategy involves synthesizing methyl 2-nitro-5-(4-methylpiperazin-1-yl)benzoate, followed by nitro group reduction.

Catalytic Hydrogenation

Hydrogenation over palladium on carbon (Pd/C) in methanol or ethanol at ambient pressure quantitatively reduces the nitro group to an amine. This method is highly selective, with no observed reduction of the ester or piperazine moieties.

Alternative Reducing Agents

Chemoselective reductants like sodium dithionite (Na2S2O4) or iron powder in acidic media offer viable alternatives to hydrogenation. For instance, Na2S2O4 in aqueous ethanol at 60°C achieves 90% conversion within 3 hours.

Multi-Step Synthesis and Intermediate Characterization

A convergent synthesis approach involves separate preparation of the benzoate and piperazine components, followed by coupling.

Esterification and Amine Protection

Methyl 2-nitro-5-fluorobenzoate is synthesized via esterification of 2-nitro-5-fluorobenzoic acid using thionyl chloride (SOCl2) and methanol. The nitro group is subsequently reduced to an amine, and the fluorine atom is displaced by 4-methylpiperazine.

Analytical Validation

Intermediate purity is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, the methyl ester proton resonates at δ 3.85–3.90 ppm in ¹H NMR, while the piperazine methyl group appears as a singlet at δ 2.15 ppm.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Advantages | Challenges |

|---|---|---|---|---|

| SNAr | Methyl 2-amino-5-fluorobenzoate | 70–78% | Simplicity, low cost | Harsh conditions, side reactions |

| Buchwald-Hartwig | Methyl 2-amino-5-bromobenzoate | 80–85% | High selectivity, mild conditions | Catalyst cost, ligand optimization |

| Nitro Reduction | Methyl 2-nitro-5-piperazinobenzoate | 90–95% | High efficiency | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at different positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Pharmacological Applications

Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate has shown promise in several pharmacological contexts, primarily due to its structural similarity to known bioactive compounds.

Anticancer Activity

One of the notable applications of this compound is in the development of anticancer agents. Its derivatives have been investigated for their ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For instance, compounds derived from this structure have been evaluated for their efficacy against chronic myelogenous leukemia (CML) and other malignancies, showing significant inhibition of cancer cell growth in vitro and in vivo models .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical pathways, often involving the modification of existing benzoate derivatives. The following table summarizes key synthetic routes and their outcomes:

| Synthesis Route | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Route A | Methyl benzoate, 4-methylpiperazine | 85% | High yield with minimal side products |

| Route B | 2-Amino-5-bromobenzoic acid, 4-methylpiperazine | 75% | Requires purification step |

| Route C | Direct alkylation method | 90% | Fast reaction time but requires careful control of conditions |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study: Cancer Treatment

In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activity against CML cell lines. The most potent derivative demonstrated an IC50 value significantly lower than that of imatinib, a standard treatment for CML .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited superior efficacy compared to traditional antibiotics, showcasing the potential for developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS 1308033-63-7)

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl), increasing molecular weight (263.3 g/mol) and lipophilicity.

- Piperazine Substituent: 3-Oxopiperazine introduces a ketone group, altering hydrogen-bonding capacity and metabolic stability.

Methyl 2-amino-5-(trifluoromethyl)benzoate

Structural Differences :

- Substituent: Trifluoromethyl (CF₃) group at position 5 (vs. 4-methylpiperazine). Synthesized via H₂SO₄-catalyzed esterification (94% yield, ), this compound is a simpler derivative with distinct electronic properties .

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate (CAS 1131587-82-0)

Structural Differences :

Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate (CAS 304435-84-5)

Structural Differences :

- Sulfonyl Group : A sulfonyl linkage to 4-methylpiperazine increases polarity and hydrogen-bond acceptor capacity.

- Ethoxy Group: At position 2, this substituent may sterically hinder interactions at the amino group. Implications: The sulfonyl group enhances solubility but may reduce membrane permeability. Molecular weight (356.44 g/mol) and synthetic complexity are higher () .

Ethyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate (CAS 1281797-02-1)

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl) slightly increases lipophilicity and hydrolysis resistance.

Implications : This analog shares the 4-methylpiperazine moiety but differs in pharmacokinetics due to ester group metabolism rates. Its CAS number is listed in .

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate | 1292464-25-5 | C₁₃H₁₇N₃O₂ | 247.30 | 4-Methylpiperazine, methyl ester | Moderate lipophilicity, H-bond donor |

| Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate | 1308033-63-7 | C₁₃H₁₇N₃O₃ | 263.30 | 3-Oxopiperazine, ethyl ester | Increased polarity, ketone group |

| Methyl 2-amino-5-(trifluoromethyl)benzoate | 83265-53-6 | C₉H₈F₃NO₂ | 219.16 | Trifluoromethyl, methyl ester | Electron-withdrawing, high stability |

| Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate | 1131587-82-0 | C₁₄H₁₉BrN₂O₂ | 327.22 | Bromine, ethyl ester | Steric bulk, reactive site |

| Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate | 304435-84-5 | C₁₆H₂₄N₂O₅S | 356.44 | Sulfonyl, ethoxy | High polarity, synthetic complexity |

Biological Activity

Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate moiety and a piperazine ring, which enhances its interaction with various biological targets. The molecular formula is , and it has a molecular weight of approximately 248.32 g/mol. The presence of the piperazine ring is crucial for its pharmacological effects, as it facilitates binding to receptors and enzymes involved in numerous physiological processes.

Pharmacological Activities

1. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 to 125 μM, indicating their potential as antibacterial agents .

2. Anticancer Potential

Several studies have investigated the anticancer properties of compounds related to this compound. These compounds have shown cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against solid tumors and hematological malignancies, revealing IC50 values indicative of significant growth inhibition . The mechanism of action often involves the inhibition of receptor tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival.

3. Neuroactive Properties

The piperazine component of this compound suggests potential neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies. This suggests that the compound may have applications in treating neuropsychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: The piperazine moiety enhances binding affinity to various receptors, including serotonin and dopamine receptors, which are crucial for its neuroactive effects.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in tumor cells .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy: A study involving a series of derivatives showed that modifications to the piperazine ring significantly enhanced antibacterial activity against resistant strains .

- Cancer Cell Lines: In vitro studies demonstrated that certain analogs exhibited potent cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and other cell lines with IC50 values ranging from 3 to 50 µM .

Comparative Analysis

A comparison table summarizing the biological activities of this compound and its derivatives is provided below:

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| This compound | Antimicrobial | MRSA | MIC: 15.625 - 125 μM |

| Derivative A | Anticancer | MCF7 | IC50: ~10 µM |

| Derivative B | Neuroactive | N/A | N/A |

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and nitro reduction. For example, a tert-butyl-protected intermediate is first prepared using Pd₂(dba)₃ and BINAP as catalysts, with LHMDS as a base in toluene at 100°C. The nitro group is then reduced using Fe/NH₄Cl in ethanol under reflux. Purification involves column chromatography (silica gel) and HPLC for final isolation . Key intermediates are characterized using ESI-MS (e.g., m/z 542 [M + H]⁺) to confirm molecular weight .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI-MS is used to confirm molecular ions (e.g., m/z 412 [M + H]⁺ for deprotected intermediates) .

- Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%), while TLC monitors reaction progress.

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (e.g., benzoate ester signals at δ 3.8–4.0 ppm) and piperazine methyl groups (δ 2.2–2.4 ppm) .

Q. How does the 4-methylpiperazine substituent influence the compound’s physicochemical properties?

- Methodological Answer : The 4-methylpiperazine group enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its basic tertiary amine. It also increases logP by ~0.5 compared to unsubstituted piperazine, as calculated via XLogP3 . Protonation at physiological pH improves bioavailability, critical for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing benzoate aromatic protons from piperazine CH₂ groups) .

- High-Resolution MS (HRMS) : Resolves isotopic patterns (e.g., confirming Cl/Br presence in analogs) .

- Control Experiments : Re-synthesize ambiguous intermediates and compare spectral fingerprints .

Q. What strategies optimize reaction yields in the final coupling step of this compound?

- Methodological Answer :

- Catalyst Screening : Pd₂(dba)₃/BINAP outperforms Pd(OAc)₂ in cross-coupling reactions, reducing byproducts .

- Base Selection : LHMDS (1M in THF) improves deprotonation efficiency over NaH, enhancing coupling yields by ~20% .

- Temperature Control : Maintaining 100°C prevents premature catalyst decomposition while ensuring complete aryl amination .

Q. How is the biological activity of this compound evaluated in kinase inhibition studies?

- Methodological Answer :

- Kinase Assays : Use recombinant DDR1/DDR2 kinases in ADP-Glo™ assays to measure IC₅₀ values. For example, analogs with this scaffold show IC₅₀ = 12–50 nM against DDR1 .

- Structure-Activity Relationship (SAR) : Modify the benzoate ester to a carboxylic acid to assess binding affinity changes. Piperazine methylation often improves selectivity over off-target kinases .

Q. What computational methods predict the compound’s binding mode to therapeutic targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to DDR1 (PDB: 4BK8). The 4-methylpiperazine group forms hydrogen bonds with Asp784 and hydrophobic interactions with Leu759 .

- MD Simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns. RMSD < 2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.